5-Deoxyenterocin

Übersicht

Beschreibung

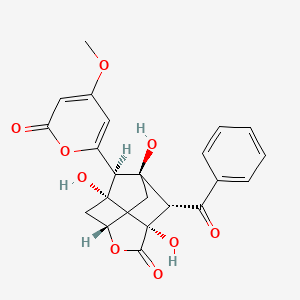

Deoxyenterocin is a type II polyketide natural product derived from the genus Streptomyces It is a structural analog of enterocin, characterized by its unique caged tricyclic nonaromatic core

Wissenschaftliche Forschungsanwendungen

Deoxyenterocin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Potenzieller Einsatz in biotechnologischen Anwendungen zur Herstellung neuartiger Polyketid-Analoga.

5. Wirkmechanismus

Der Wirkmechanismus von Deoxyenterocin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Deoxyenterocin zielt auf das β-Amyloidprotein ab und hemmt dessen Fibrillierung, was für die Alzheimer-Forschung relevant ist.

Beteiligte Signalwege: Die Wirkungen der Verbindung werden durch ihre einzigartige käfigartige tricyclische Struktur vermittelt, die es ihr ermöglicht, mit bestimmten Proteinen und Enzymen zu interagieren und diese zu hemmen.

Ähnliche Verbindungen:

Einzigartigkeit von Deoxyenterocin: Deoxyenterocin ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die im Vergleich zu seinen Analoga unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen .

Wirkmechanismus

Target of Action

It’s known that 5-deoxyenterocin is a product of the type ii polyketide synthase (pks) pathway

Mode of Action

The compound is a product of a unique biosynthetic pathway involving a Favorskii-type rearrangement . This rearrangement is facilitated by the flavoenzyme EncM, which transforms a regular pattern with functional groups into a lactone ring oxygenated in α- and β-position .

Biochemical Pathways

This compound is derived from an aromatic polyketide pathway, which is genetically coded by the 21.3 kb enc gene cluster in Streptomyces maritimus . The biosynthesis commences with the assembly of an octaketide by a type II polyketide synthase (PKS) . The carbocyclic bicyclo[3.2.1]octane core of the molecule is formed by a two-fold aldol reaction .

Result of Action

It’s known that enterocin, a related compound, shows inhibitory activity against β-amyloid protein (aβ 1-42) fibrillation and moderate cytotoxicity against hela and hepg2 cells

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is produced by Streptomyces qinglanensis 172205, a species derived from mangroves . The unique environment of the mangrove ecosystem could potentially influence the production and action of the compound.

Biochemische Analyse

Biochemical Properties

Deoxyenterocin plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It inhibits the growth of several bacterial strains, including Staphylococcus aureus, Klebsiella pneumoniae, and Vibrio percolans, at a concentration of 500 μg/mL . Additionally, Deoxyenterocin inhibits the cytopathic effect of the influenza A H1N1 virus by 60.6% at a concentration of 50 μg/mL . It also prevents hydrogen peroxide-induced decreases in glutathione levels and mitochondrial membrane potential in mouse primary cortical neuronal cultures at a concentration of 1 μM .

Cellular Effects

Deoxyenterocin influences various cellular processes and functions. It has been shown to inhibit bacterial cell growth and division, leading to cell death . In mammalian cells, Deoxyenterocin prevents oxidative stress-induced damage by maintaining glutathione levels and mitochondrial membrane potential . This compound also affects cell signaling pathways and gene expression, contributing to its antiviral and antioxidant properties .

Molecular Mechanism

The molecular mechanism of Deoxyenterocin involves its interaction with specific enzymes and biomolecules. It is known to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential cellular processes . Deoxyenterocin also interacts with viral proteins, preventing the replication and spread of viruses . Additionally, it modulates oxidative stress pathways by maintaining glutathione levels and protecting mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deoxyenterocin have been observed to change over time. The compound is relatively stable under recommended storage conditions . Long-term studies have shown that Deoxyenterocin maintains its biological activity over extended periods, although some degradation may occur . In vitro and in vivo studies have demonstrated that Deoxyenterocin continues to exert its antibacterial, antiviral, and antioxidant effects over time .

Dosage Effects in Animal Models

The effects of Deoxyenterocin vary with different dosages in animal models. At lower doses, Deoxyenterocin effectively inhibits bacterial growth and viral replication without causing significant toxicity . At higher doses, some adverse effects, such as cytotoxicity and oxidative stress, have been observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Deoxyenterocin is involved in several metabolic pathways, including those related to its antibiotic and antioxidant properties. It interacts with enzymes such as polyketide synthases and flavoproteins, which play a role in its biosynthesis and activity . Deoxyenterocin also affects metabolic flux and metabolite levels, contributing to its diverse biological activities .

Transport and Distribution

Within cells and tissues, Deoxyenterocin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its biological effects . The compound’s distribution is influenced by factors such as concentration, cellular environment, and the presence of other biomolecules .

Subcellular Localization

Deoxyenterocin exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular cellular compartments, such as the mitochondria and cytoplasm, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing Deoxyenterocin to these compartments, ensuring its proper localization and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of deoxyenterocin has been accomplished starting from pentane-1,3,5-triol. The synthesis involves 16 steps in the longest linear sequence, with an overall yield of 0.2%. Key steps include:

- Two aldol reactions at either end of the C5-skeleton.

- A diastereoselective hydroxylation reaction.

- A biomimetic twofold intramolecular aldol reaction as the final step .

Industrial Production Methods: advancements in biotechnological methods, such as genome-guided isolation and engineering of Streptomyces species, may offer potential routes for scalable production .

Analyse Chemischer Reaktionen

Reaktionstypen: Deoxyenterocin unterliegt verschiedenen chemischen Reaktionen, darunter:

Aldolreaktionen: Schlüsselschritte in seiner Synthese umfassen Aldolreaktionen, um die Kernstruktur zu bilden.

Hydroxylierung: Diastereoselektive Hydroxylierung ist entscheidend für die Einführung funktioneller Gruppen.

Intramolekulare Aldolreaktion: Diese biomimetische Reaktion bildet den endgültigen tricyclischen Kern.

Häufige Reagenzien und Bedingungen:

Aldolreaktionen: Beinhalten typischerweise Basen wie Lithiumdiisopropylamid (LDA) oder Natriumhydroxid (NaOH).

Hydroxylierung: Oftmals werden Oxidationsmittel wie Osmiumtetroxid (OsO4) oder Kaliumpermanganat (KMnO4) eingesetzt.

Intramolekulare Aldolreaktion: Erfordert spezifische Bedingungen, um die Bildung des tricyclischen Kerns zu ermöglichen, häufig unter Einbeziehung von Wärme und Katalysatoren.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Deoxyenterocin selbst, wobei während des Syntheseprozesses verschiedene Zwischenprodukte gebildet werden .

Vergleich Mit ähnlichen Verbindungen

Enterocin: The parent compound of deoxyenterocin, with a similar core structure but different functional groups.

Wailupemycin A-C: Natural analogs of enterocin, identified by tandem mass spectrometry.

Uniqueness of Deoxyenterocin: Deoxyenterocin is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties compared to its analogs .

Eigenschaften

IUPAC Name |

(1S,2S,3S,6S,8R,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17-,18-,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKCEZMWSNDCMR-SAKMHLFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)[C@H]2[C@]3(C[C@H]4C[C@@]2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

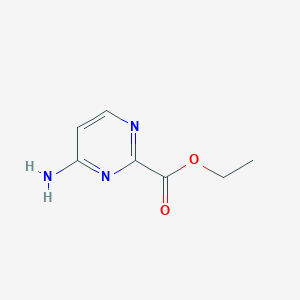

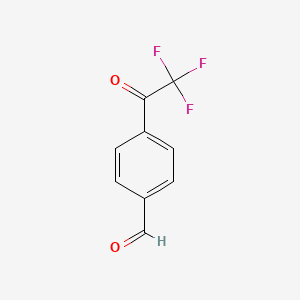

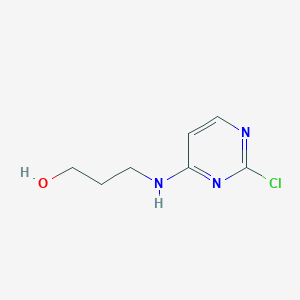

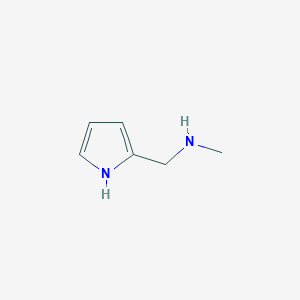

Retrosynthesis Analysis

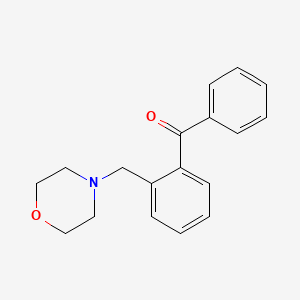

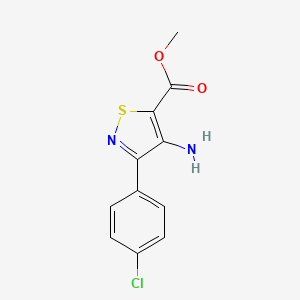

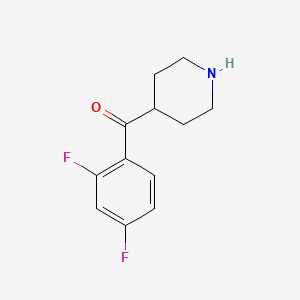

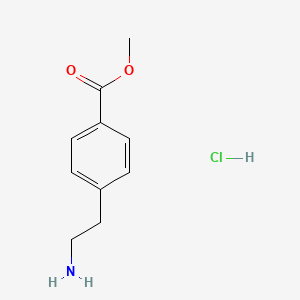

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological origin of deoxyenterocin?

A1: Deoxyenterocin, also known as 5-deoxyenterocin, is a natural product isolated from the marine bacterium Streptomyces maritimus. [, ] This bacterium was originally discovered in marine sediment. []

Q2: How is deoxyenterocin biosynthesized?

A2: Deoxyenterocin is produced via a complex biosynthetic pathway involving polyketide synthases and tailoring enzymes. A key enzyme in this process is EncM, a unique flavoprotein responsible for several crucial steps. These steps include an oxidative C-C rearrangement resembling a Favorskii rearrangement, two aldol condensations, and two heterocycle formations. [] The methyltransferase EncK is responsible for adding a methyl group to the pyrone ring, distinguishing deoxyenterocin from its precursor, desmethyl-5-deoxyenterocin. []

Q3: Can deoxyenterocin be produced through methods other than isolation from Streptomyces maritimus?

A3: Yes, researchers have successfully achieved the total synthesis of (-)-5-deoxyenterocin in the lab. [] This complex process involved 16 steps and used (-)-menthone as a chiral starting material to control stereochemistry. [] Additionally, scientists have explored in vitro multienzyme synthesis using modified substrates, generating various deoxyenterocin and wailupemycin analogs. []

Q4: What are the challenges associated with the late-stage functionalization of deoxyenterocin?

A4: While researchers successfully applied various C-H functionalization protocols to the structurally similar compound (3aR)-(+)-scerolide, they found that (-)-5-deoxyenterocin resisted selective functionalization. [] This suggests potential limitations in modifying the deoxyenterocin structure for further research.

Q5: Have any studies investigated the structure-activity relationship (SAR) of deoxyenterocin?

A5: While there isn't specific research focusing solely on the SAR of deoxyenterocin, studies have explored the biosynthesis of unnatural analogs. [] By modifying the substrates used by the enterocin biosynthesis enzymes, researchers generated 24 unnatural this compound and wailupemycin F and G analogues. [] This approach highlights the potential for manipulating the biosynthetic pathway to understand the relationship between structure and activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.